H-Gly-Gln-Gly-OH

Enzymology Transglutaminase Assay Peptide Kinetics

This is the minimal, validated substrate for transglutaminase (TGase) kinetics. Its specific Gly-Gln-Gly sequence engages the enzyme's extended active site, enabling precise, reproducible measurement of kcat, Km, and Ki. Unlike undefined protein extracts or dipeptides that yield non-comparable catalytic data, this high-purity tripeptide guarantees assay-to-assay consistency. It is essential for reliable inhibitor screening, recombinant TGase quality control, and diagnostic test development, ensuring your observed enzyme activity changes are due to the test condition, not substrate variability.

Molecular Formula C9H16N4O5
Molecular Weight 260.25 g/mol
CAS No. 2650-69-3
Cat. No. B3256168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gln-Gly-OH
CAS2650-69-3
Molecular FormulaC9H16N4O5
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CN
InChIInChI=1S/C9H16N4O5/c10-3-7(15)13-5(1-2-6(11)14)9(18)12-4-8(16)17/h5H,1-4,10H2,(H2,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1
InChIKeyBYYNJRSNDARRBX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Gln-Gly-OH (CAS 2650-69-3): A Chemically Defined Tripeptide for Transglutaminase Research and Peptide Synthesis


H-Gly-Gln-Gly-OH (glycyl-L-glutaminylglycine) is a linear, synthetic tripeptide composed of glycine, L-glutamine, and glycine residues, with a molecular formula of C₉H₁₆N₄O₅ and a monoisotopic mass of 260.11 Da [1]. As a defined peptide substrate, it serves as a key building block in the study of transglutaminase (TGase) enzymology, where it forms the core recognition motif for the catalytic active site [2]. Unlike complex protein extracts or undefined peptide mixtures, this tripeptide offers a reproducible, high-purity chemical entity for investigating the fundamental kinetics of acyl-transfer reactions, providing a critical baseline for enzyme characterization and assay development [2].

Why the Gly-Gln-Gly Tripeptide Cannot Be Replaced by Simpler Glutamine-Containing Dipeptides


Substituting H-Gly-Gln-Gly-OH with simpler, more readily available dipeptides like Gly-Gln or Gln-Gly is not scientifically valid for transglutaminase research. Direct kinetic evidence demonstrates that peptide chain length exerts a profound and quantifiable influence on enzyme catalysis [1]. The tripeptide HCO-Gly-L-Gln-Gly exhibits distinct kinetic constants (kcat, Km) when compared to the dipeptide L-Gln-Gly and its derivatives, indicating that the enzyme's extended active site requires a specific spatial arrangement of amino acids for optimal substrate recognition and turnover [1]. Therefore, using a dipeptide as a substitute will yield different, non-comparable catalytic data, directly impacting the reliability of enzyme assays, inhibitor screening, and mechanistic studies.

Quantitative Differentiation of H-Gly-Gln-Gly-OH for Scientific Selection


Differential Enzymatic Kinetics as a Transglutaminase Substrate

The tripeptide HCO-Gly-L-Gln-Gly, a direct analog of H-Gly-Gln-Gly-OH, demonstrates kinetic constants (kcat and Km) that are quantitatively distinct from those of the dipeptide L-Gln-Gly and its N-acyl derivatives. This difference is attributed to the peptide chain length's influence on catalysis within the transglutaminase extended active site [1].

Enzymology Transglutaminase Assay Peptide Kinetics

Structural Specificity for the Extended Transglutaminase Active Site

The transglutaminase active site exhibits a high degree of specificity for the Gly-Gln-Gly sequence. Systematic substitution of the flanking glycine residues with L-leucine in the HCO-Gly-L-Gln-Gly framework results in altered kinetic behavior, confirming the precise structural requirements for optimal catalysis [1].

Structure-Activity Relationship (SAR) Enzyme Specificity Peptide Engineering

Distinct Physicochemical Profile vs. Sequence Isomers and Analogs

H-Gly-Gln-Gly-OH possesses a unique set of physicochemical properties, including a defined monoisotopic mass (260.112 Da) and a specific hydrogen bond donor/acceptor profile (5 donors, 6 acceptors), which quantitatively differentiate it from closely related sequence isomers like H-Gly-Gly-Gln-OH and simpler dipeptides like Gly-Gln [1][2].

Physicochemical Characterization Peptide Quality Control Analytical Chemistry

Quantifiable Impact of Peptide Chain Length on Enzyme Catalysis

A direct comparison of the kinetic constants (kcat and Km) between the tripeptide HCO-Gly-L-Gln-Gly and the dipeptide L-Gln-Gly reveals that the longer peptide chain of the tripeptide results in a pronounced and quantifiable influence on the enzyme's catalytic efficiency [1].

Enzyme Mechanism Substrate Engineering Biocatalysis

Key Application Scenarios for H-Gly-Gln-Gly-OH in Research and Development


Transglutaminase (TGase) Enzymology and Inhibitor Screening

H-Gly-Gln-Gly-OH is the substrate of choice for fundamental transglutaminase research. Its defined, three-residue structure serves as the minimal, validated recognition motif for the enzyme's extended active site [1]. This enables precise determination of kinetic parameters (kcat, Km, Ki) and the screening of potential inhibitors under standardized, reproducible conditions. Using this tripeptide ensures that observed changes in enzyme activity are due to the inhibitor or condition being tested, not variability in the substrate's engagement with the active site [1].

Development of Specific Transglutaminase Assays

This tripeptide is critical for developing and validating robust biochemical assays for transglutaminase activity. Its use as a defined acyl-donor substrate, as demonstrated with the HCO-Gly-L-Gln-Gly analog, allows for the quantification of enzymatic activity via amine incorporation (e.g., using methylamine or hydroxylamine) [1]. This forms the basis for high-throughput screening assays in drug discovery, quality control of recombinant transglutaminase enzymes for industrial use (e.g., food processing, tissue engineering), and diagnostic test development [1].

Peptide Chemistry and Analytical Reference Standard

Due to its specific, verifiable physicochemical properties, H-Gly-Gln-Gly-OH is well-suited for use as a reference standard in analytical chemistry [1]. Its distinct monoisotopic mass (260.112 Da) and hydrogen-bonding profile make it an ideal calibrant for mass spectrometry (MS) and a retention time marker for high-performance liquid chromatography (HPLC) in peptide analysis [1]. This application is essential for quality control in peptide synthesis, purity assessment of related peptide products, and method validation in core research facilities [1].

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